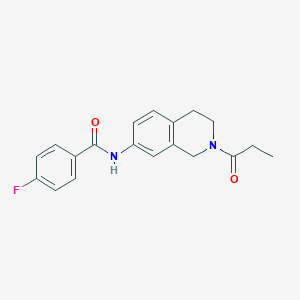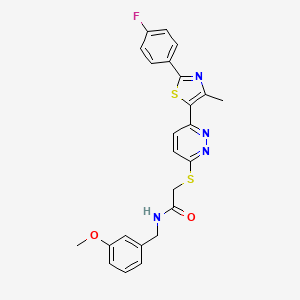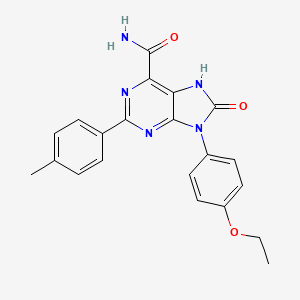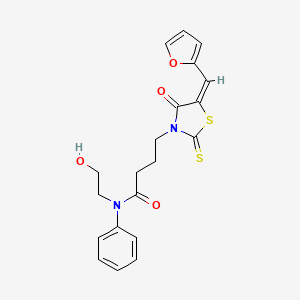
N-(4-(3-((2-chlorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(4-(3-((2-chlorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide" is a synthetic molecule that may be related to various heterocyclic compounds with potential applications in drug discovery. While the specific compound is not directly mentioned in the provided papers, the structural motifs and synthetic methods described could be relevant to its synthesis and properties.
Synthesis Analysis
The synthesis of heterocyclic compounds similar to the one often involves multistep reactions starting from multireactive building blocks. For instance, 4-Chloro-2-fluoro-5-nitrobenzoic acid has been used as a starting material for the preparation of substituted nitrogenous heterocycles, including benzimidazoles and benzotriazoles, through a process involving immobilization on Rink resin, chlorine substitution, nitro group reduction, and cyclization . This method could potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzamide derivatives can exhibit different modes of supramolecular aggregation, influenced by the substituents on the benzamide ring. For example, closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides with different substituents have been shown to adopt similar molecular conformations but differ in their supramolecular aggregation, ranging from chains linked by π-π stacking interactions to complex sheets formed by hydrogen bonding . These findings suggest that the molecular structure of "this compound" could also exhibit unique supramolecular features depending on its specific substituents.
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions, including cycloadditions, which can lead to the formation of fluorescent compounds. For instance, N-fluorobenzamides have been used in formal [4+2] cycloaddition reactions with maleic anhydride to produce fluorescent aminonaphthalic anhydrides . This type of reactivity could be relevant to the chemical reactions that "this compound" might undergo, potentially leading to the formation of novel fluorescent or bioactive compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structures and the nature of their substituents. For example, the presence of fluorine atoms can significantly affect the compound's reactivity and interaction with biological targets, as seen in the discovery of a potent mGluR1 antagonist with a fluorinated thiazolyl benzamide structure . The physical properties such as solubility, melting point, and stability, as well as the chemical properties like reactivity and selectivity, of "this compound" would need to be empirically determined, but insights can be drawn from related compounds in the literature.
Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
Compounds containing fluorine, such as "N-(4-(3-((2-chlorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide", have been synthesized for potential antibacterial applications. For instance, derivatives with fluorine-containing thiadiazolotriazinones have shown promising antibacterial activity in preliminary screenings, suggesting their potential as novel antibacterial agents (Holla, B. S., Bhat, K., & Shetty, N. S., 2003).
Anticancer Applications
The synthesis and pharmacological evaluation of compounds similar to "this compound" have been extensively researched for their potential anticancer properties. One notable example includes the discovery of kinesin spindle protein (KSP) inhibitors, which have shown to arrest cells in mitosis, leading to cellular death and indicating potential as anticancer agents (Theoclitou, M. et al., 2011). Additionally, derivatives of 4-thiazolidinone have been evaluated for their anticonvulsant and benzodiazepine receptor agonist properties, some of which showed considerable anticonvulsant activity in preliminary tests, indicating potential for further exploration in cancer treatment (Faizi, M. et al., 2017).
Pharmacological Properties
The pharmacological properties of compounds structurally related to "this compound" have been a subject of research, focusing on their anti-inflammatory, analgesic, and CNS depressant activities. For example, azetidin-2-ones and thiazolidin-4-ones encompassing benzothiazole have been synthesized and evaluated for these pharmacological properties, showing promise in preliminary studies (Gurupadayya, B. et al., 2008).
Wirkmechanismus
In terms of mode of action, thiazole derivatives can interact with various targets in the body. For example, some thiazole derivatives have been found to inhibit the biosynthesis of prostaglandins, which are involved in inflammation and pain . Others have shown to have cytotoxic activity on human tumor cell lines .
The pharmacokinetics of thiazole derivatives, including absorption, distribution, metabolism, and excretion (ADME), can vary widely depending on the specific compound and its chemical structure. Thiazole itself is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[4-[3-[(2-chlorophenyl)methylamino]-3-oxopropyl]-1,3-thiazol-2-yl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3O2S/c21-17-4-2-1-3-14(17)11-23-18(26)10-9-16-12-28-20(24-16)25-19(27)13-5-7-15(22)8-6-13/h1-8,12H,9-11H2,(H,23,26)(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGXLQQYDQOLMDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-Amino-3-[(4-fluorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one](/img/structure/B2527197.png)

![N-(2,4-dichlorophenyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide](/img/structure/B2527202.png)
![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2527203.png)


![5-[(4-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}piperidin-1-yl)sulfonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2527208.png)
![3-fluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2527209.png)
